ORI-TRN-002 Matches TGN-020 in AQP4 Inhibitory Potency in the Xenopus Oocyte Swelling Assay
ORI-TRN-002 demonstrates AQP4 inhibitory potency comparable to the reference inhibitor TGN-020 in the same Xenopus laevis oocyte functional assay system. The IC50 value for ORI-TRN-002 (2.9 ± 0.6 µM) is statistically indistinguishable from the reported IC50 for TGN-020 (3.1 µM) in the same model. [1] This indicates that the electronic modifications introduced in ORI-TRN-002 preserve the core pharmacophore responsible for AQP4 inhibition without loss of potency.
| Evidence Dimension | AQP4 functional inhibition IC50 |
|---|---|
| Target Compound Data | 2.9 ± 0.6 µM |
| Comparator Or Baseline | TGN-020: 3.1 µM |
| Quantified Difference | No significant difference; potency retained |
| Conditions | Xenopus laevis oocytes heterologously expressing AQP4; high-resolution volume recording; hyposmotic gradient challenge |
Why This Matters
This confirms that the solubility and free fraction advantages of ORI-TRN-002 do not come at the cost of reduced target potency, enabling researchers to use the same effective concentration range as TGN-020 in in vitro assays while benefiting from improved physicochemical properties.
- [1] Thormann M, Traube N, Yehia N, Koestler R, Galabova G, MacAulay N, Toft-Bertelsen TL. Toward New AQP4 Inhibitors: ORI-TRN-002. Int J Mol Sci. 2024 Jan 11;25(2):924. View Source
